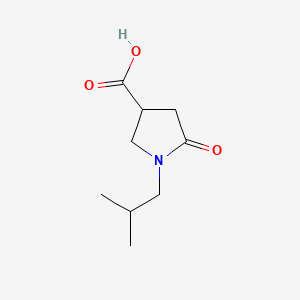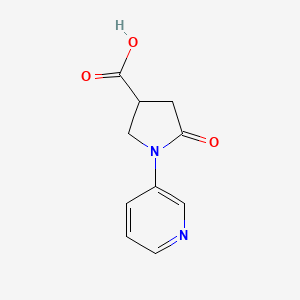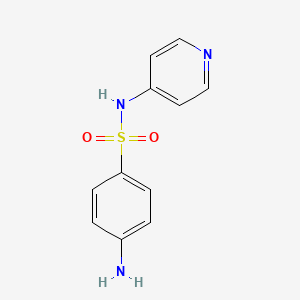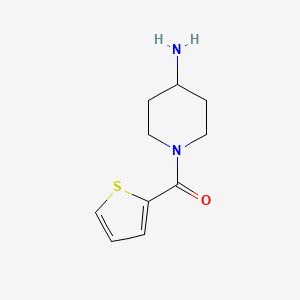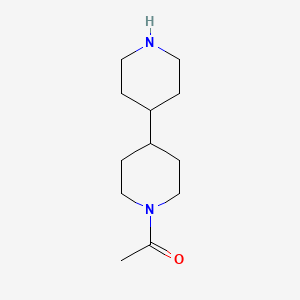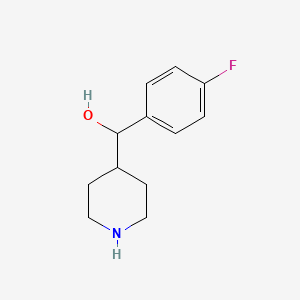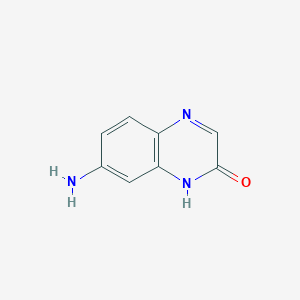
7-Amino-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Luminescent Materials
Synthesis and Luminescence Sensitization
The compound 7-Amino-4-trifluoromethyl-2-(1H)-quinolinone has been synthesized and identified as an effective antenna molecule for europium luminescence. It enhances the luminescence of europium when covalently attached to specific chelates, showcasing its potential in the development of luminescent materials (Chen & Selvin, 2000).
Synthetic Methodologies
Novel Routes for Quinolinone Preparation
Research has explored new methodologies for synthesizing quinolinone derivatives, highlighting efficient routes based on cyclization reactions. These synthetic advancements facilitate the production of various quinolinone compounds for further applications (Hradil et al., 2006).
Biological Activities
Aldose Reductase Inhibitors
Quinoxalinone derivatives have been synthesized as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These inhibitors exhibit significant potency, suggesting their potential in diabetes treatment (Yang et al., 2012).
Inhibition of α-Carbonic Anhydrases
A study on 7-Amino-3,4-dihydro-1H-quinolin-2-one revealed its ability to inhibit certain isoforms of α-carbonic anhydrases without lactam ring hydrolysis, contrasting with similar compounds. This finding introduces a new class of enzyme inhibitors (Vullo et al., 2015).
Antimicrobial Activity
Novel quinoxalines have been synthesized and evaluated for antimicrobial activity, with certain compounds exhibiting broad-spectrum activity. This research underscores the potential of quinoxalines as antimicrobial agents (Refaat et al., 2004).
Photophysical Properties
Fluorogenic Probe Development
The photophysical properties of quinoxalinones have been explored for the development of a fluorogenic probe for detecting hydrogen sulfide. This application highlights the potential of quinoxalinones in analytical chemistry and sensor technology (Renault et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to target dna ligase and Adenosine receptor A2a . These targets play crucial roles in DNA replication and neurotransmission, respectively.
Mode of Action
For instance, it could inhibit the activity of DNA ligase, thereby affecting DNA replication . Alternatively, it could bind to the Adenosine receptor A2a, influencing neurotransmission .
Biochemical Pathways
Based on its potential targets, it could impact the dna replication pathway and the adenosine signaling pathway .
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, protein binding, metabolism, and routes of elimination .
Result of Action
Based on its potential targets, it could lead to changes in dna replication and neurotransmission .
Análisis Bioquímico
Biochemical Properties
7-Amino-2(1H)-quinoxalinone plays a crucial role in several biochemical reactions. It interacts with enzymes such as adenosine receptors, which are involved in various physiological processes. The compound has been shown to bind to these receptors, influencing their activity and modulating downstream signaling pathways. Additionally, this compound interacts with proteins involved in cellular metabolism, affecting their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been observed to influence cell signaling pathways, particularly those involving adenosine receptors. This interaction can lead to changes in gene expression and cellular metabolism, impacting cell function. For example, this compound has been shown to modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s ability to modulate cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained interactions with biomolecules. Its degradation products can also have significant biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to affect the flux of metabolites through these pathways, influencing the levels of key intermediates and end products. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
7-amino-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERSLZUCVCYGJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=O)C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406759 |
Source


|
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98555-00-1 |
Source


|
| Record name | 7-Amino-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)
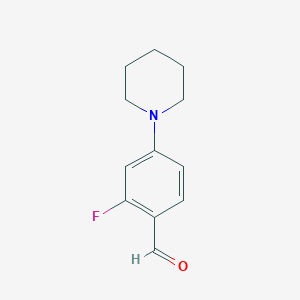
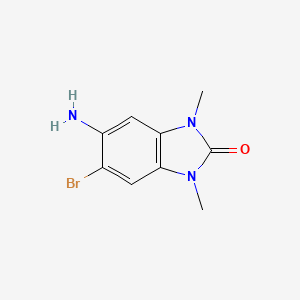
![5-Phenyl[1,2,4]triazolo[4,3-c]quinazoline-3-thiol](/img/structure/B1309483.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)

